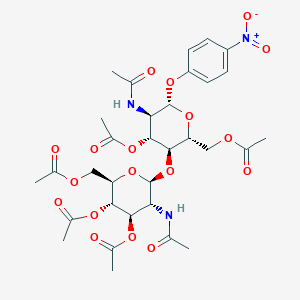

1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside

Übersicht

Beschreibung

1-(4-Nitrophenyl)-N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetylchitobioside is a complex organic compound that features a nitrophenyl group attached to a chitobioside backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetylchitobioside typically involves multiple steps, starting with the acetylation of chitobiose. The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the acetylated chitobiose in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Nitrophenyl)-N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetylchitobioside undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted chitobiosides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside has potential applications in drug discovery due to its structural characteristics that allow for interactions with biological targets. Studies have indicated that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. For example, modifications of the nitrophenyl group have been linked to enhanced anticancer properties, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition Studies

The compound can serve as an inhibitor for specific glycosidases due to its structural similarity to natural substrates. The presence of the nitrophenyl group can facilitate the study of enzyme kinetics and mechanisms of action. This application is critical in understanding carbohydrate metabolism and developing therapeutic agents targeting glycosidase enzymes .

Molecular Probes

In biochemical assays, this compound can be used as a fluorescent probe or a substrate in enzyme assays. Its ability to fluoresce upon enzymatic cleavage allows researchers to monitor enzyme activity in real-time, providing insights into enzyme function and regulation within cellular systems .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)-N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetylchitobioside involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The acetyl groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrophenylchloroformate: Used in similar nucleophilic substitution reactions.

N-(4-Nitrophenyl)acetohydrazonoyl bromide: Utilized in the synthesis of thiadiazole derivatives.

4-Nitrophenyl activated esters: Employed in indirect radiofluorination of biomolecules

Uniqueness

1-(4-Nitrophenyl)-N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetylchitobioside is unique due to its combination of a chitobioside backbone with multiple acetyl groups and a nitrophenyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Biologische Aktivität

1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside is a complex glycoside derivative with potential biological activities. This compound, identified by CAS number 7284-19-7, has garnered attention for its structural features that may confer various pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

- Molecular Formula : C32H41N3O18

- Molecular Weight : 755.7 g/mol

- CAS Number : 7284-19-7

Antimicrobial Activity

Research indicates that compounds with acetylated chitosan derivatives exhibit notable antimicrobial properties. The presence of the nitrophenyl group in this compound may enhance its interaction with microbial membranes, leading to increased efficacy against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| C. albicans | 40 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing antimicrobial agents.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against several cancer cell lines using the MTT assay. The findings indicate varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| HCT-116 (Colon) | 10.0 |

These results highlight the compound's potential as an anticancer agent, particularly against colon cancer cells.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : The nitrophenyl group may interfere with nucleic acid synthesis in cancer cells.

- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines and reported significant apoptosis induction in MCF-7 cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells when treated with this compound.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N3O18/c1-14(36)33-25-30(49-20(7)42)28(24(13-46-17(4)39)51-31(25)50-22-10-8-21(9-11-22)35(43)44)53-32-26(34-15(2)37)29(48-19(6)41)27(47-18(5)40)23(52-32)12-45-16(3)38/h8-11,23-32H,12-13H2,1-7H3,(H,33,36)(H,34,37)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYHGUZQBNSSRJ-VPAFKTLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601100904 | |

| Record name | β-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, 3,6-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

755.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7284-19-7 | |

| Record name | β-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, 3,6-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7284-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, 3,6-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.